1,1-Diethoxy-3-methyl-2-butene

Description

Contextual Significance of 1,1-Diethoxy-3-methyl-2-butene as a Key Synthetic Intermediate

The importance of this compound lies in its ability to participate in reactions that form key structural motifs present in biologically active molecules. benthamscience.com Heterocyclic compounds, in particular, are a major class of organic molecules with wideranging applications in medicinal chemistry, and this acetal (B89532) has proven instrumental in their synthesis. openmedicinalchemistryjournal.com

The prenyl group within the molecule is a five-carbon building block that is frequently encountered in natural products. The acetal functionality provides a latent aldehyde that can be unmasked under specific reaction conditions, allowing for subsequent transformations. This latent reactivity is crucial in multi-step syntheses where direct use of an aldehyde might interfere with other functional groups.

A prime example of its application is in the synthesis of various chromene derivatives. Chromenes are a class of oxygen-containing heterocyclic compounds that are abundant in nature and exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. benthamscience.com this compound has been successfully employed in the synthesis of angular pyranocoumarins and 6-cyano-2,2-dimethyl-2-H-1-benzopyran. lookchem.com

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | 53-58 °C at 20 mmHg |

| Density | 0.837 g/mL at 25 °C |

| Refractive Index | n20/D 1.421 |

Evolution of its Utilization in the Synthesis of Complex Organic Molecules

The application of this compound has evolved from its use in the straightforward synthesis of relatively simple heterocyclic systems to its incorporation into the total synthesis of more complex natural products and their analogues. Initially, its role was primarily as a reliable method for introducing the dimethylpyran ring system, a common feature in many natural products.

Over time, synthetic chemists have developed more sophisticated strategies that leverage the specific reactivity of this intermediate. For instance, its use in multi-component reactions has allowed for the rapid assembly of complex molecular scaffolds from simple starting materials. wisdomlib.org This evolution reflects a broader trend in organic synthesis towards more efficient and atom-economical methods.

One notable application is in the synthesis of 6,6,10-trimethyl-4-propyl-10,11-dihydro-2H,6H,12H-dipyrano[2,3-f:2′,3′-h]chromene-2,12-dione, a complex dipyranocoumarin. lookchem.com This demonstrates the compound's utility in constructing molecules with multiple heterocyclic rings and stereocenters. The development of such synthetic routes showcases the increasing complexity of target molecules that can be accessed using this versatile building block.

Current Research Landscape and Emerging Trends in Academia

The current research landscape involving this compound is influenced by overarching trends in organic synthesis, such as the pursuit of green chemistry and the development of novel catalytic systems. nih.gov Academic research is focused on expanding the scope of its applications and improving the efficiency and sustainability of synthetic methods.

Recent studies have explored the use of environmentally friendly catalysts and solvent-free reaction conditions for the synthesis of chromene derivatives using this acetal. researchgate.net Photocatalysis is another emerging area where light is used to drive chemical reactions, offering a potentially greener alternative to traditional thermal methods. researchgate.net

Furthermore, there is a growing interest in applying this building block to the synthesis of novel, biologically active compounds. The modular nature of syntheses involving this compound allows for the creation of libraries of related compounds that can be screened for medicinal properties. This approach is central to modern drug discovery efforts.

The following table details some of the complex molecules synthesized using this compound and the corresponding synthetic focus:

| Target Molecule | Class of Compound | Synthetic Focus |

| Angular Pyranocoumarins | Coumarin (B35378) Derivative | Construction of fused heterocyclic systems. |

| 6-Cyano-2,2-dimethyl-2-H-1-benzopyran | Benzopyran Derivative | Introduction of the dimethylpyran moiety. |

| 6,6,10-trimethyl-4-propyl-10,11-dihydro-2H,6H,12H-dipyrano[2,3-f:2′,3′-h]chromene-2,12-dione | Dipyranocoumarin | Assembly of complex, multi-ring structures. |

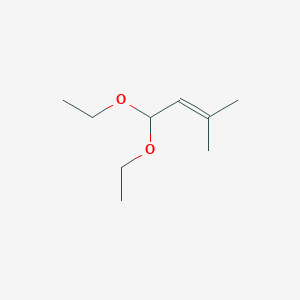

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-3-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUKGEREDDIOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00410564 | |

| Record name | 1,1-Diethoxy-3-methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-74-5 | |

| Record name | 1,1-Diethoxy-3-methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Diethoxy-3-methyl-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Diethoxy 3 Methyl 2 Butene

Classical and Established Synthetic Pathways

The traditional synthesis of 1,1-Diethoxy-3-methyl-2-butene often involves the acetalization of 3-methyl-2-butenal (B57294). This process is a cornerstone of organic synthesis, providing a method for protecting aldehyde functional groups. researchgate.net

Precursor Compounds and Reaction Conditions in Traditional Synthesis

The primary precursor compounds for the traditional synthesis of this compound are 3-methyl-2-butenal and an orthoformate, such as triethyl orthoformate, in the presence of an alcohol like ethanol (B145695). unlp.edu.ar The reaction is typically catalyzed by an acid. Common acid catalysts include mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4), and p-toluenesulfonic acid. researchgate.netacs.org

The reaction conditions can be manipulated to influence the yield and reaction time. For instance, a method for synthesizing a related compound, 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane, involves heating a mixture of 3-methyl-2-buten-1-ol (B147165) and ethyl orthoacetate. The temperature is gradually increased to 120°C over two hours, during which ethanol is removed. The mixture is then heated for an additional 30 minutes at 120°C before distillation. prepchem.com

Another approach involves the pyridine-catalyzed condensation of this compound with 4-cyanophenol in toluene (B28343) or xylene at elevated temperatures to produce 6-cyano-2,2-dimethyl-2H-1-benzopyran. researchgate.net

Optimization Studies for Enhanced Reaction Efficiency and Yield

Research has focused on optimizing reaction conditions to improve the efficiency and yield of acetal (B89532) synthesis. One study found that acetalization and ketalization can proceed smoothly with as little as 0.1 mol% of an acid catalyst, without the need to remove water, which is a significant advantage as it simplifies the experimental setup. acs.org This method is applicable across a wide temperature range, from -60 to 50 °C, and is suitable for large-scale preparations. acs.org

The choice of solvent and catalyst can also be optimized. For example, an improved synthesis of this compound has been developed as part of a practical synthesis of a chromene analog. researchgate.net The optimization included an evaluation of different solvents, bases, and acid catalysts. researchgate.net

Furthermore, the development of simulated moving bed reactor (SMBR) technology has been explored for the production of similar acetals like 1,1-diethoxybutane (B1585066) (DEB). researchgate.net This technology combines reaction and separation in a single unit to overcome equilibrium limitations and enhance conversion. researchgate.net Optimization of an SMBR process for DEB production identified optimal switching times and flow rates, leading to a productivity of 19.8 kg of DEB per liter of adsorbent per day with high purity. researchgate.net

Contemporary and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, contemporary research has focused on developing sustainable methods for synthesizing this compound.

Green Chemistry Principles Applied to this compound Production

Green chemistry principles are being applied to the synthesis of this compound to create more sustainable and efficient processes. researchgate.net These principles include the use of recyclable catalysts and milder reaction conditions. A notable example is the clean synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran, which starts from 3-methyl-2-butenal and utilizes recyclable catalysts. researchgate.netconicet.gov.ar

Catalytic Systems in Environmentally Conscious Synthesis

The use of solid acid catalysts is a key aspect of green acetal synthesis, as they are generally less corrosive, easier to handle, and can be reused, minimizing waste. researchgate.net

Heteropolyacids (HPAs) have emerged as highly effective and environmentally benign catalysts for a variety of organic reactions, including the synthesis of this compound. unlp.edu.arresearchgate.net These compounds possess strong Brønsted acidity, approaching superacidic levels, and are efficient oxidizers. researchgate.net Their structure can be modified to tune their catalytic properties. researchgate.net

A green method for the synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran utilizes the heteropolyacid H4PMo11VO40 (also referred to as PMo11V) as a catalyst. unlp.edu.armdpi.com In the first step of this process, this compound is synthesized from triethyl orthoformate and 3-methyl-2-butenal in absolute ethanol at 20°C. unlp.edu.armdpi.com This reaction, catalyzed by 1 mmol% of PMo11V, achieves a high yield of 89% in just one hour. unlp.edu.armdpi.com The subsequent step involves the reaction of the synthesized this compound with 4-cyanophenol, catalyzed by a related heteropolyacid, (PyH)3HPMo11VO40, to produce the target benzopyran. unlp.edu.armdpi.com The catalyst can be recovered by centrifugation and reused. unlp.edu.armdpi.com

The catalytic activity of vanadium-substituted phosphomolybdic acids has also been demonstrated in other acetalization reactions, such as the condensation of β-citronellal with alcohols. researchgate.net The cesium salt of a vanadium-substituted heteropolyacid, Cs4PMo11VO40, has shown high activity and selectivity in the synthesis of solketal (B138546) from glycerol (B35011) and acetone (B3395972) at room temperature, achieving a 95% conversion and 95% selectivity. mdpi.com The high catalytic activity is attributed to the strong Brønsted acidity of the catalyst. researchgate.netmdpi.com

Table of Research Findings on Catalytic Synthesis

| Catalyst | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H4PMo11VO40 (PMo11V) | Triethyl orthoformate, 3-methyl-2-butenal | This compound | Absolute Ethanol | 20 | 1 | 89 | unlp.edu.armdpi.com |

| (PyH)3HPMo11VO40 (Py3-PMo11V) | This compound, 4-cyanophenol | 6-Cyano-2,2-dimethyl-2-H-1-benzopyran | p-Xylene (B151628) | 120 | 6 | - | unlp.edu.armdpi.com |

| Cs4PMo11VO40 | Glycerol, Acetone | Solketal | - | Room Temp | 2 | 95 (Conversion) | mdpi.com |

Role of Specific Solvents and Temperature Regimes

The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound, significantly influencing reaction rates and yields.

Ethanol is a commonly employed solvent in this synthesis, serving a dual role as a reagent and the reaction medium. google.comgoogle.com The use of absolute ethanol is particularly noted in a green synthesis approach, highlighting the importance of anhydrous conditions to drive the equilibrium towards acetal formation. mdpi.com The reaction temperature is carefully controlled to manage the exothermic nature of the reaction and to prevent unwanted side reactions, such as polymerization of the starting aldehyde. google.com

For instance, in a procedure using potassium hydrogen sulfate (B86663) as a catalyst, the reaction is initiated at a low temperature of 2°C. The temperature is then allowed to rise to 21°C due to the exothermic reaction, where it is maintained for a specific duration to ensure completion. google.com Another method employing amidosulfonic acid as the catalyst involves the dropwise addition of 3-methyl-2-butenal with ice-cooling, followed by further stirring, implying a temperature-controlled process to achieve a high yield of 97%. google.com

In contrast, some syntheses are conducted at ambient or room temperature. The use of phosphoric acid as a catalyst requires stirring the reaction mixture for an extended period of 40 hours at room temperature to achieve a 65% yield. google.comgoogle.com Similarly, employing ammonium (B1175870) nitrate (B79036) as a catalyst at room temperature for 8 hours results in a 51% yield of the diethyl acetal. google.comgoogle.com One study noted that the use of p-toluenesulfonic acid at room temperature for 24 hours still resulted in a distillate containing 10% of the unreacted aldehyde, indicating incomplete conversion under these conditions. google.com

The solvent also plays a crucial role in subsequent reactions involving this compound. For example, in the pyridine-catalyzed condensation with 4-cyanophenol, solvents such as toluene or xylene are used at elevated temperatures to facilitate the reaction. researchgate.net

The following table summarizes the impact of different solvents and temperature regimes on the synthesis of this compound.

Table 1: Effect of Solvents and Temperature on the Synthesis of this compound

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Potassium hydrogen sulfate | Ethanol | 2°C to 21°C | 1 hour | Not specified |

| Amidosulfonic acid | Ethanol | Ice-cooling to RT | 1.5 hours | 97 |

| Phosphoric acid | Ethanol | Room Temperature | 40 hours | 65 |

| Ammonium nitrate | Ethanol | Room Temperature | 8 hours | 51 |

| p-Toluenesulfonic acid | Methanol | Room Temperature | 24 hours | Incomplete |

| H₄PMo₁₁VO₄₀ (PMo₁₁V) | Absolute Ethanol | 20°C | 1 hour | 89 |

Novel Strategies and Methodological Advancements

Recent advancements in the synthesis of this compound have focused on the development of more efficient and environmentally friendly catalytic systems.

A significant development is the use of heteropolyacids as recyclable catalysts. mdpi.comresearchgate.net Specifically, a Keggin-type heteropolyacid, H₄PMo₁₁VO₄₀ (PMo₁₁V), has been successfully employed for the synthesis of this compound from 3-methyl-2-butenal and triethyl orthoformate. mdpi.com This method, conducted in absolute ethanol at a mild temperature of 20°C for just one hour, affords an impressive 89% yield. mdpi.com The catalyst can be recovered and reused, presenting a green alternative to traditional homogeneous acid catalysts. mdpi.com

The choice of catalyst has a profound impact on the reaction's efficiency and outcome. While traditional acid catalysts like phosphoric acid and p-toluenesulfonic acid can facilitate the reaction, they often require longer reaction times and may lead to incomplete conversion or side reactions like polymerization. google.com For instance, the use of p-toluenesulfonic acid was found to cause polymerization of 3-methyl-2-butenal in one study. google.com

More effective catalysts such as amidosulfonic acid have been shown to produce high yields in shorter reaction times under mild conditions. google.com The following table provides a comparative overview of various catalysts used in the synthesis of this compound.

Table 2: Comparison of Catalysts for the Synthesis of this compound

| Catalyst | Starting Materials | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| H₄PMo₁₁VO₄₀ (PMo₁₁V) | 3-methyl-2-butenal, Triethyl orthoformate | Absolute Ethanol | 20°C | 1 hour | 89 |

| Amidosulfonic acid | 3-methyl-2-butenal, Triethyl orthoformate | Ethanol | Ice-cooling | 2.5 hours (addition) + 1.5 hours | 97 |

| Phosphoric acid | 3-methyl-2-butenal, Triethyl orthoformate | Ethanol | Room Temperature | 40 hours | 65 |

| Ammonium nitrate | 3-methyl-2-butenal, Triethyl orthoformate | Ethanol | Room Temperature | 8 hours | 51 |

| Potassium hydrogen sulfate | 3-methyl-2-butenal, Triethyl orthoformate | Ethanol | 2°C to 21°C | 1 hour | - |

| p-Toluenesulfonic acid | 3-methyl-2-butenal, Trimethyl orthoformate | Methanol | Room Temperature | 24 hours | Incomplete |

Reactivity and Mechanistic Investigations of 1,1 Diethoxy 3 Methyl 2 Butene

Fundamental Reaction Pathways

The unique structure of 1,1-diethoxy-3-methyl-2-butene, featuring a dialkoxy acetal (B89532) adjacent to a trisubstituted double bond, dictates its reactivity, making it a valuable precursor for the formation of complex heterocyclic systems.

Mechanistic Elucidation of Condensation Reactions

This compound is prominently used in condensation reactions with phenolic compounds to synthesize 2,2-dimethyl-2H-1-benzopyran (chromene) derivatives. researchgate.net A well-documented example is its reaction with 4-cyanophenol. researchgate.netresearchgate.net This process is typically catalyzed by a base, such as pyridine (B92270), and requires elevated temperatures in a non-polar solvent like toluene (B28343) or xylene. researchgate.netresearchgate.net

The reaction mechanism is understood to proceed through several steps. Initially, the acetal, this compound, likely reacts to form a more electrophilic species. The phenol, activated by the basic catalyst, then acts as a nucleophile. The subsequent steps involve the formation of an intermediate ether, followed by an intramolecular cyclization and elimination of ethanol (B145695) to yield the stable 2,2-dimethyl-2H-1-benzopyran ring system. This practical synthesis has been optimized by evaluating different solvents, bases, and alternative acetals. researchgate.net

Aldol-Type Condensations Facilitated by this compound

The reactivity of this compound extends to aldol-type condensations, where it serves as a key building block for introducing a dimethylpyran moiety. In the total synthesis of the pyranocoumaronochromone lupinalbin H, a crucial step involves an aldol-type condensation. This reaction occurs between the complex isoflavonoid (B1168493) framework of lupinalbin A and 3-methyl-2-butenal (B57294), which is related to the reactive components of this compound. The condensation is followed by a 6π-electrocyclization, demonstrating a sophisticated application of this reactive motif in the regioselective synthesis of complex natural products.

Catalytic Activation and Influence on Reactivity

The outcome and efficiency of reactions involving this compound are highly dependent on the choice of catalyst. Both homogeneous basic catalysts and advanced heterogeneous systems have been successfully employed to control its reactivity.

Role of Basic Catalysts (e.g., Pyridine, Picoline) in Reaction Outcomes

In the synthesis of chromene derivatives, basic catalysts like pyridine and picoline play a crucial role. researchgate.netresearchgate.net These catalysts facilitate the condensation of this compound with phenols. researchgate.netresearchgate.net The development of a practical synthesis for 6-cyano-2,2-dimethyl-2H-1-benzopyran from 4-cyanophenol highlights the effectiveness of pyridine-catalyzed condensation in solvents like toluene or xylene at high temperatures. researchgate.netresearchgate.net The base is essential for activating the phenolic hydroxyl group, thereby increasing its nucleophilicity to attack the electrophilic center derived from the acetal. The choice of base and reaction conditions has been systematically studied to optimize the yield of the desired benzopyran products. researchgate.net

Table 1: Comparison of Catalytic Systems for Chromene Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Reference |

| This compound | 4-Cyanophenol | Pyridine | Toluene or Xylene | Elevated | 6-Cyano-2,2-dimethyl-2H-1-benzopyran | researchgate.netresearchgate.net |

| This compound | 4-Cyanophenol | Picoline | Toluene or Xylene | Elevated | 6-Cyano-2,2-dimethyl-2H-1-benzopyran | researchgate.net |

| 3-Methyl-2-butenal & Triethyl orthoformate | 4-Cyanophenol | Py₃-PMo₁₁V (Heterogeneous) | p-Xylene (B151628) | 120 °C | 6-Cyano-2,2-dimethyl-2H-1-benzopyran | conicet.gov.ar |

Heterogeneous Catalysis in Regio- and Stereoselective Transformations

In a move towards more sustainable and green chemistry, heterogeneous catalysts have been developed as an alternative to traditional homogeneous systems. Keggin-type heteropolyacids (HPAs), such as H₄PMo₁₁VO₄₀ (PMo₁₁V) and its pyridinium (B92312) salt (PyH)₃HPMo₁₁VO₄₀ (Py₃-PMo₁₁V), have been successfully used as recyclable catalysts. researchgate.netconicet.gov.ar

These solid acid catalysts facilitate the two-step synthesis of 6-cyano-2,2-dimethyl-2H-1-benzopyran starting from 3-methyl-2-butenal. researchgate.netconicet.gov.ar In the first step, this compound is synthesized, which then reacts with 4-cyanophenol in the presence of the HPA catalyst. conicet.gov.ar This method provides an alternative to the pyridine-catalyzed route, with the key advantages of catalyst recyclability and reduced chemical waste. researchgate.netconicet.gov.ar The use of these solid catalysts demonstrates a modern approach to controlling reaction outcomes while adhering to the principles of green chemistry.

Stereochemical Aspects of Reactions Involving this compound

While this compound is a crucial component in the synthesis of molecules that are ultimately rendered chiral, the reactions involving the acetal itself are typically not stereoselective. The primary role of this reagent is to construct an achiral chromene scaffold. The introduction of stereochemistry generally occurs in subsequent transformations performed on the product derived from the initial condensation.

A prominent example is the enantioselective epoxidation of 6-cyano-2,2-dimethyl-2-H-1-benzopyran, the product from the condensation of this compound and 4-cyanophenol. researchgate.netconicet.gov.ar This subsequent reaction can be performed using various catalytic systems to yield chiral epoxides with high enantiomeric excess.

Table 2: Enantioselective Epoxidation of a Chromene Derivative

| Substrate | Catalyst System | Oxidant | Enantioselectivity | Product | Reference |

| 6-Cyano-2,2-dimethyl-2H-1-benzopyran | S,S-Jacobsen catalyst / 4-Phenylpyridine N-oxide | Dimethyldioxirane (DMD) | 87% ee | (3S,4S)-epoxide | researchgate.netconicet.gov.ar |

| 6-Cyano-2,2-dimethyl-2H-1-benzopyran | R,R-Jacobsen catalyst / 4-Phenylpyridine N-oxide | Dimethyldioxirane (DMD) | 68% ee | (3R,4R)-epoxide | researchgate.netconicet.gov.ar |

| 6-Cyano-2,2-dimethylchromene | Iminium salt catalyst | Oxone | up to >99% ee | Corresponding epoxy-chromane | core.ac.uk |

Research has shown that Jacobsen-type manganese catalysts can produce the corresponding epoxides with significant enantioselectivity. researchgate.netconicet.gov.ar Similarly, organocatalytic methods using chiral iminium salts have been employed for the asymmetric epoxidation of related chromenes, achieving excellent enantiomeric excesses (>99% ee). core.ac.uk These findings underscore that while this compound is a foundational building block, the stereochemical control is exerted in a distinct, subsequent step of the synthetic sequence, targeting the reactive double bond of the newly formed chromene ring.

Applications of 1,1 Diethoxy 3 Methyl 2 Butene in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

The reactivity of 1,1-diethoxy-3-methyl-2-butene makes it a valuable tool for synthetic chemists aiming to build intricate molecular structures containing oxygen-based heterocyclic rings. These ring systems are prevalent in many biologically active natural products and pharmaceutical agents.

Synthesis of Benzopyran Derivatives

Benzopyrans, also known as chromenes, are a class of bicyclic heterocyclic compounds that form the core structure of numerous natural and synthetic molecules with a wide range of biological activities. The reaction of this compound with phenolic compounds provides a direct and efficient route to various substituted 2,2-dimethyl-2H-1-benzopyrans.

A notable application of this compound is in the synthesis of 6-cyano-2,2-dimethyl-2H-1-benzopyran. researchgate.netchemicalbook.comsigmaaldrich.comsigmaaldrich.com This specific benzopyran derivative is a valuable intermediate for the preparation of various other compounds. chemicalbook.com The synthesis is typically achieved through a condensation reaction between this compound and 4-cyanophenol. researchgate.netchemicalbook.comacs.org

The reaction is often catalyzed by pyridine (B92270) and carried out in a high-boiling solvent such as toluene (B28343) or xylene at elevated temperatures. researchgate.netacs.orgresearchgate.net Research has been conducted to optimize this process by evaluating different solvents, bases, and acid catalysts. researchgate.netresearchgate.net For instance, a practical synthesis involves the pyridine-catalyzed condensation in toluene or xylene. researchgate.netresearchgate.netresearchgate.net Alternative procedures using heteropolyacid catalysts have also been developed, offering a greener approach to the synthesis. researchgate.net For example, the use of H4PMo11VO40 (PMo11V) and (PyH)3HPMo11VO40 (Py3-PMo11V) Keggin-type heteropolyacids has been reported for a two-step synthesis of 6-cyano-2,2-dimethyl-2H-1-benzopyran, starting from 3-methyl-2-butenal (B57294) to first form this compound. researchgate.netmdpi.com

| Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound, 4-Cyanophenol | Pyridine | Toluene or Xylene | Elevated temperatures | Not specified | researchgate.netacs.orgresearchgate.net |

| This compound, 4-Cyanophenol | 3-Picoline | p-Xylene (B151628) | 115°C, then slowly raised | Not specified | google.com |

| This compound, 4-Cyanophenol | Py3-PMo11V (1 mmol%) | p-Xylene | 120°C, 6 h | Not specified | mdpi.com |

The utility of this compound extends to the synthesis of a variety of other substituted 2,2-dimethyl-2H-1-benzopyrans. researchgate.netresearchgate.netresearchgate.netacs.org The general strategy involves the condensation of this compound with appropriately substituted phenols. researchgate.net This method provides a versatile and practical approach to access a library of benzopyran derivatives, which are important scaffolds in medicinal chemistry. researchgate.net The reaction conditions are similar to those used for the synthesis of the 6-cyano derivative, often employing a base catalyst in an inert solvent at high temperatures. researchgate.netresearchgate.net

Access to Chromene and Pyranochromene Structures

Beyond simple benzopyrans, this compound is instrumental in constructing more complex heterocyclic systems like chromenes and pyranochromenes. These structures are also found in a number of natural products with interesting biological properties.

The synthesis of angular pyranocoumarins can be achieved using this compound. sigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.comdv-expert.orgresearchgate.net This reaction involves the condensation of this compound with hydroxycoumarins. researchgate.netresearchgate.netjst.go.jp Studies have shown that both 5-hydroxy- and 7-hydroxycoumarins react to give the corresponding pyranocoumarins in good yields. researchgate.netresearchgate.netjst.go.jp The reaction conditions can be optimized by examining the effects of different additives and solvents. researchgate.netresearchgate.netjst.go.jp For example, the reaction of 6-hydroxycoumarin (B196160) with this compound in the presence of cesium fluoride (B91410) (CsF) in diethylaniline resulted in a 62% yield of the corresponding angular pyranocoumarin. researchgate.netresearchgate.netjst.go.jp

| Hydroxycoumarin | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-Hydroxycoumarin | This compound | Not specified | Good | researchgate.netresearchgate.netjst.go.jp |

| 7-Hydroxycoumarin | This compound | Not specified | Good | researchgate.netresearchgate.netjst.go.jp |

| 6-Hydroxycoumarin | This compound, Cesium Fluoride (CsF) | Diethylaniline | 62% | researchgate.netresearchgate.netjst.go.jp |

Barbigerone (B1667746) is a natural product containing an angular pyranoisoflavone core structure that has shown cytotoxic activity against several cancer cell lines. nih.gov Synthetic efforts towards barbigerone and its analogues have utilized this compound to construct the key dimethylpyranochromone intermediate. nih.gov Specifically, the reaction of 3-iodo-7-hydroxychromone with this compound in the presence of 3-picoline in refluxing xylene for 24 hours affords the 3-iododimethylpyranochromone in 48.4% yield. nih.gov This intermediate can then be subjected to Suzuki-Miyaura coupling reactions with various boronic acids to generate a diverse range of B-ring modified barbigerone analogues. nih.gov

Formation of Related Pyranoflavones

This compound is instrumental in the synthesis of pyranoflavones, a class of flavonoids characterized by an additional pyran ring. These compounds are of significant interest due to their diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. mdpi.com A key synthetic strategy involves an aldol-type condensation reaction between a suitably functionalized flavonoid precursor and this compound. mdpi.com

In the total synthesis of bioactive pyranoflavones such as morusin, cudraflavone B, and neocyclomorusin, this reagent is used to introduce the characteristic dimethylpyran ring. mdpi.comresearchgate.net For instance, the synthesis of neocyclomorusin, first completed in 2022, utilizes this compound in a crucial condensation step to construct the pyran ring fused to the flavonoid core. mdpi.com The reaction with a protected polyhydroxyacetophenone derivative, followed by subsequent transformations including epoxidation and cyclization, leads to the target pyranoflavone structures. mdpi.com

Table 1: Examples of Pyranoflavones Synthesized Using this compound

| Compound Name | Family | Significance | Reference |

|---|---|---|---|

| Morusin | Pyranoflavone | Bioactive natural product, exhibits antibacterial activity. researchgate.net | mdpi.com |

| Cudraflavone B | Pyranoflavone | Bioactive natural product, exhibits antibacterial activity. researchgate.net | mdpi.com |

| Neocyclomorusin | Pyranoflavone | Bioactive natural product with cytotoxic and antioxidant properties. mdpi.comresearchgate.net | mdpi.com |

Utility as a Versatile Chemical Building Block in Multistep Syntheses

The application of this compound extends beyond pyranoflavones, establishing it as a versatile building block for various complex molecules. sigmaaldrich.com Its utility lies in its ability to act as a synthetic equivalent of 3-methyl-2-butenal, delivering a five-carbon branched chain that is a common structural motif in many natural products. The diethyl acetal (B89532) functionality masks the reactive aldehyde, allowing it to be carried through multiple synthetic steps without undergoing undesired reactions. rsc.org

This reagent has been successfully employed in the synthesis of diverse heterocyclic systems, including:

Angular Pyranocoumarins : These compounds are synthesized using this compound to build the pyran ring onto a coumarin (B35378) core. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Benzopyrans : It is used in the synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran. chemicalbook.comsigmaaldrich.comsigmaaldrich.com A multi-step synthesis of the corresponding epoxide involves an initial reaction with 4-cyanophenol, catalyzed by a heteropolyacid, to form the benzopyran ring system. unlp.edu.ar

Complex Dipyranochromenones : The synthesis of 6,6,10-trimethyl-4-propyl-10,11-dihydro-2H,6H,12H-dipyrano[2,3-f:2′,3′-h]chromene-2,12-dione also utilizes this building block. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

The reaction conditions for these syntheses typically involve heating the reagent with a phenolic compound in a high-boiling solvent like p-xylene or with a catalyst such as picoline. unlp.edu.arresearchgate.net

Retrosynthetic Analysis Incorporating this compound as a Synthon

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. In this context, this compound is recognized as a valuable synthon for the introduction of a prenyl or dimethylallyl group.

In a retrosynthetic analysis, the presence of a dimethylpyran ring fused to an aromatic system, a common feature in many natural products, suggests a key disconnection. This disconnection breaks the bonds forming the pyran ring, leading back to an aromatic precursor (often a phenol) and a five-carbon fragment.

The conceptual five-carbon electrophile, the prenyl cation [(CH₃)₂C=CH-CH₂⁺], or the corresponding aldehyde, 3-methyl-2-butenal, are often the target synthons. This compound serves as a stable and effective synthetic equivalent for these reactive intermediates. smolecule.com The acetal group acts as a protected form of the aldehyde, which can be unmasked under specific reaction conditions to participate in cyclization reactions. This strategy of using a protected bifunctional reagent simplifies the synthetic planning and execution by avoiding the handling of the more volatile and potentially self-reactive α,β-unsaturated aldehyde. The disconnection strategy often targets the bond formation between the phenolic oxygen and the C2 of the pyran ring, and the bond between the aromatic ring and the C3 of the pyran ring, which are formed in a formal [3+3] cycloaddition or a sequential condensation/cyclization.

Functional Group Interconversion (FGI) is a fundamental concept in organic synthesis, defined as the process of converting one functional group into another. imperial.ac.uk The utility of this compound is a prime example of the strategic application of FGI.

The key FGI is the hydrolysis of the diethyl acetal to an aldehyde. This transformation is typically acid-catalyzed and occurs in situ. The acetal itself is relatively stable to many reaction conditions, but in the presence of an acid catalyst (such as p-toluenesulfonic acid or a Lewis acid), it readily converts to the highly reactive 3-methyl-2-butenal. This newly generated aldehyde can then immediately undergo a subsequent reaction, such as an aldol (B89426) condensation or a hetero-Diels-Alder reaction with a reactive phenol, to construct the target heterocyclic system. mdpi.com This one-pot FGI-reaction sequence is an efficient method for building molecular complexity, as it avoids the isolation of the intermediate aldehyde. pitt.edu The conversion of the acetal to the aldehyde is a crucial step that "switches on" the reactivity of the building block at the desired point in the synthesis. rsc.org

Advanced Analytical Techniques in Academic Research on 1,1 Diethoxy 3 Methyl 2 Butene

Spectroscopic Methodologies for Elucidation and Characterization

Spectroscopic techniques are indispensable tools for determining the molecular structure and confirming the identity of 1,1-Diethoxy-3-methyl-2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. In mechanistic studies, NMR can be used to trace the transformation of reactants into products, identify intermediates, and understand the stereochemical outcome of reactions. The chemical shifts (δ) in a ¹H NMR spectrum of this compound are indicative of the different electronic environments of the hydrogen atoms within the molecule.

While this compound itself is not chiral, it can be a precursor or intermediate in reactions leading to chiral products. In such cases, determining the stereochemistry is crucial. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can be used to determine the enantiomeric purity of a chiral compound. fiveable.melibretexts.org These reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov These newly formed complexes are no longer mirror images and will, therefore, have distinct NMR spectra. libretexts.org

The interaction between the chiral shift reagent and the analyte causes a separation of signals for corresponding protons in the two enantiomers, allowing for the quantification of their ratio via integration. fiveable.melibretexts.org The degree of the chemical shift is dependent on the proximity of the protons to the paramagnetic center of the reagent. fiveable.me This technique provides a powerful alternative to chiral chromatography for determining enantiomeric excess (ee) directly in the NMR tube. nih.gov

Table 1: Hypothetical ¹H NMR Data for a Chiral Derivative of this compound in the Presence of a Chiral Shift Reagent

| Proton Assignment | Chemical Shift (ppm) without Reagent | Chemical Shift (ppm) with Reagent (R-enantiomer) | Chemical Shift (ppm) with Reagent (S-enantiomer) |

| -OCH₂CH₃ | 3.50 (q) | 3.65 (q) | 3.70 (q) |

| -OCH₂CH₃ | 1.20 (t) | 1.28 (t) | 1.31 (t) |

| =CH- | 5.40 (d) | 5.55 (d) | 5.58 (d) |

| -CH(OEt)₂ | 4.80 (d) | 4.92 (d) | 4.95 (d) |

| =C(CH₃)₂ | 1.70 (s) | 1.75 (s) | 1.76 (s) |

| This table is for illustrative purposes and shows how signals for two enantiomers might be separated upon addition of a chiral shift reagent. |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₉H₁₈O₂, Molecular Weight: 158.24 g/mol ), electron ionization mass spectrometry (EI-MS) would produce a molecular ion peak (M⁺) corresponding to its molecular weight. scbt.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Predicted collision cross-section (CCS) values for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, can also be calculated and compared with experimental data from ion mobility-mass spectrometry to increase confidence in the identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 159.13796 | 138.0 |

| [M+Na]⁺ | 181.11990 | 143.9 |

| [M+K]⁺ | 197.09384 | 144.2 |

| [M+NH₄]⁺ | 176.16450 | 159.1 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Process Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. In the context of synthesizing this compound, HPLC can be employed for real-time process monitoring. d-nb.info By periodically taking samples from the reaction vessel and analyzing them, researchers can track the consumption of starting materials and the formation of the desired product and any by-products. d-nb.info

For a non-polar compound like this compound, reversed-phase HPLC would likely be the method of choice. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector might be of limited use if the chromophore is weak, in which case an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for detection and quantification. d-nb.info The data obtained from HPLC allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Table 3: Illustrative HPLC Method for Process Monitoring of this compound Synthesis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient: 60% Acetonitrile / 40% Water to 95% Acetonitrile / 5% Water |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or MS |

| Analyte | Approximate Retention Time (min) |

| Starting Material 1 (e.g., 3-Methyl-2-butenal) | 3.5 |

| This compound | 8.2 |

| By-product 1 | 5.1 |

| This table presents a hypothetical set of conditions to illustrate the application. |

Chiral Column Chromatography for Enantiomeric Purity Determination

When this compound is used in asymmetric synthesis to produce a chiral product, it is essential to determine the enantiomeric purity of that product. Chiral column chromatography is the gold standard for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. sigmaaldrich.com

These CSPs are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose, coated onto a silica (B1680970) support. windows.net The differential interaction—based on factors like hydrogen bonding, dipole-dipole interactions, and steric hindrance—causes one enantiomer to be retained on the column longer than the other, resulting in their separation. sigmaaldrich.com By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated. The mobile phase composition (often a mixture of alkanes and alcohols in normal-phase mode) and flow rate can be optimized to achieve baseline separation. sigmaaldrich.com

Theoretical and Computational Investigations of 1,1 Diethoxy 3 Methyl 2 Butene and Its Reactions

Quantum Chemical Calculations on Reactivity and Electronic Structure

Direct quantum chemical calculations detailing the electronic properties and reactivity indices of 1,1-diethoxy-3-methyl-2-butene are not extensively reported in peer-reviewed literature. However, the reactivity of ketene (B1206846) acetals, the functional class to which this compound belongs, has been the subject of computational investigation in other contexts. researchgate.netresearchgate.netacs.org These studies provide a basis for understanding its expected electronic behavior.

Ketene acetals are characterized by a high-lying highest occupied molecular orbital (HOMO), which is primarily associated with the carbon-carbon double bond. This high HOMO energy makes them excellent nucleophiles. The presence of two ethoxy groups on one of the sp2-hybridized carbons further enhances this nucleophilicity through +M (mesomeric) and +I (inductive) effects, increasing the electron density of the double bond. The methyl group on the other sp2 carbon also contributes a modest +I effect.

Computational methods like Density Functional Theory (DFT) are well-suited to model these characteristics. researchgate.net For analogous ketene acetals, DFT calculations have been used to determine properties such as orbital energies, atomic charges, and electrostatic potential maps, which are crucial for predicting reactivity. researchgate.netrsc.org In the absence of specific data for this compound, a hypothetical set of calculated electronic properties, based on findings for structurally similar ketene acetals, can be projected.

Table 1: Projected Electronic Properties of this compound Based on Analogous Systems

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | High | Strong Nucleophilicity |

| LUMO Energy | Relatively High | Generally unreactive towards nucleophiles |

| Mulliken Atomic Charges | High negative charge on C2 | Primary site for electrophilic attack |

| Electrostatic Potential | Electron-rich region at the C=C bond | Directs electrophiles to this location |

Note: The values in this table are projections based on general principles and computational studies of other ketene acetals and are not the result of direct calculations on this compound found in the literature.

Molecular Modeling of Reaction Pathways and Transition States

The most prominent reaction involving this compound is its participation in the Johnson-Claisen rearrangement, a variation of the Claisen rearrangement. e-bookshelf.desemanticscholar.org This reaction is instrumental in forming carbon-carbon bonds and is frequently used in the synthesis of complex molecules, including natural products. semanticscholar.orgredalyc.org The compound reacts with allylic alcohols to yield γ,δ-unsaturated esters. semanticscholar.org It is also used in the synthesis of chromene derivatives from phenols. smolecule.comsigmaaldrich.com

Molecular modeling, particularly the calculation of potential energy surfaces and the localization of transition states, provides deep insights into the mechanisms of such rearrangements. semanticscholar.orgscispace.com For the Johnson-Claisen rearrangement, the generally accepted mechanism proceeds through a concerted, pericyclic researchgate.netresearchgate.net-sigmatropic shift. scispace.com The reaction is initiated by the acid-catalyzed formation of a mixed ketene acetal (B89532) from the allylic alcohol and this compound, which then rearranges through a chair-like or boat-like six-membered transition state. e-bookshelf.desemanticscholar.org

While specific transition state calculations for reactions of this compound are not available, studies on similar orthoester Claisen rearrangements have been performed. semanticscholar.orgscispace.com These studies often use computational methods to rationalize the stereochemical outcome of the reaction. For instance, the preference for a chair over a boat transition state is a common feature, as it minimizes steric interactions. The substituents on both the ketene acetal and the allylic alcohol play a crucial role in determining the facial selectivity and the final stereochemistry of the product. semanticscholar.org

Table 2: Representative Calculated Parameters for Johnson-Claisen Rearrangement Transition States (Based on Analogous Systems)

| Parameter | Typical Calculated Value Range (kcal/mol) | Significance |

| Activation Energy (Chair TS) | 15 - 25 | Determines reaction rate; generally favored |

| Activation Energy (Boat TS) | 18 - 30 | Higher energy, less favored pathway |

| Energy Difference (Chair vs. Boat) | 3 - 5 | Governs diastereoselectivity |

Note: This data represents typical values found in computational studies of the Johnson-Claisen rearrangement of related orthoesters and ketene acetals and does not reflect specific experimental or computational results for this compound. semanticscholar.orgscispace.com

Future Research Directions and Broader Perspectives

Development of Novel and Highly Selective Synthetic Routes

A practical synthesis of 6-cyano-2,2-dimethyl-2H-1-benzopyran has been achieved through the pyridine-catalyzed condensation of 1,1-diethoxy-3-methyl-2-butene with 4-cyanophenol at elevated temperatures in solvents like toluene (B28343) or xylene. researchgate.netresearchgate.net The development of this process included a thorough evaluation of various solvents, bases, and acid catalysts, alongside an improved synthesis of the butene precursor itself. researchgate.netresearchgate.net This foundational work opens the door for further optimization and the discovery of even more effective catalytic systems.

Exploration of Unconventional Catalytic Systems for Enhanced Efficiency

The quest for more efficient and recyclable catalysts is a driving force in modern chemistry. In the context of reactions involving this compound, heteropolyacids have shown significant promise. For instance, the synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran has been successfully carried out using Keggin-type heteropolyacids like H4PMo11VO40 (PMo11V) and (PyH)3HPMo11VO40 (Py3-PMo11V). mdpi.comunlp.edu.arresearchgate.net These catalysts offer an alternative to traditional methods that use pyridine (B92270) or picoline and can be recovered and reused, contributing to a greener chemical process. mdpi.comunlp.edu.ar

Future research is expected to explore a wider range of unconventional catalytic systems. This could include other types of polyoxometalates, metal-organic frameworks (MOFs), and nanoparticle-based catalysts. The goal is to identify catalysts that not only improve reaction yields and selectivity but also operate under milder conditions and are easily separable from the reaction mixture.

Expansion of this compound's Synthetic Scope to New Chemical Scaffolds

The utility of this compound as a building block in organic synthesis is already well-established, with applications in the creation of various heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com It has been used in the synthesis of angular pyranocoumarins and 6,6,10-trimethyl-4-propyl-10,11-dihydro-2H,6H,12H-dipyrano[2,3-f:2′,3′-h]chromene-2,12-dione. sigmaaldrich.comsigmaaldrich.com Furthermore, it plays a role in the synthesis of various substituted 2,2-dimethyl-2H-1-benzopyrans. researchgate.netresearchgate.net

An aldol-type condensation using this compound has been employed in the synthesis of flavonoid isomers. mdpi.com Another application involves an O-alkylation followed by a cyclization reaction with 6,7-dihydroxybenzopyran-2-one to produce substituted chromeno-coumarin hybrids. researchgate.net

The future will likely see the expansion of its synthetic scope to create novel and complex chemical scaffolds. Researchers will likely explore its reactivity in multicomponent reactions, domino reactions, and other complex transformations to access a wider diversity of molecular architectures with potential applications in materials science and pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, characterized by the continuous processing of reagents in microreactors, offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and product consistency. The integration of the synthesis and subsequent reactions of this compound with flow chemistry platforms represents a significant area for future development.

While specific studies on the flow synthesis of this compound are not yet prevalent, the broader field of flow chemistry is rapidly advancing, with numerous examples of catalytic methods being adapted for continuous processes. mdpi-res.com Future work could focus on developing a continuous flow process for the production of this compound itself, as well as its use as a reagent in subsequent flow reactions. This would enable more efficient and automated production of its derivatives. For instance, the optimization of the production of 1,1-diethoxybutane (B1585066) using a simulated moving bed reactor, a continuous separation technology, highlights the potential for applying similar principles to related compounds. mdpi.com

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the structure, reactivity, and reaction mechanisms of this compound is crucial for its rational application in synthesis. Advanced spectroscopic techniques, such as multidimensional NMR and in-situ IR and Raman spectroscopy, can provide detailed insights into reaction intermediates and transition states.

Computational chemistry, including Density Functional Theory (DFT) and other quantum mechanical methods, will play an increasingly important role in elucidating reaction pathways and predicting the outcomes of new reactions. While detailed computational studies specifically on this compound are still emerging, the application of these methods to similar chemical systems demonstrates their power in guiding experimental work. For example, molecular modeling has been used to understand the binding interactions of related chromene analogs. researchgate.net Future research will likely involve a synergistic approach, combining experimental and computational methods to gain a comprehensive understanding of the chemical behavior of this compound and to design new and improved synthetic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-diethoxy-3-methyl-2-butene, and how are yields influenced by reaction conditions?

- Methodological Answer : The compound is synthesized via acetalization of 3-methyl-2-butenal with triethyl orthoformate. Catalysts such as Keggin heteropolyacids (e.g., PMo11V) significantly improve yields (up to 89%) compared to non-catalytic conditions (5%) . Key variables include catalyst selection, reaction time, and solvent polarity. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H-NMR : Characteristic peaks include ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for CH₂) and the vinyl proton (δ ~5.3 ppm) .

- IR : Stretching vibrations for C-O (1050–1250 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm acetal and alkene groups .

- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the acetal group. Monitor for decomposition via periodic GC analysis, as moisture exposure can regenerate 3-methyl-2-butenal .

Advanced Research Questions

Q. How do structural modifications of Keggin-type catalysts (e.g., PMo12 vs. PMo11V) influence the efficiency of this compound synthesis?

- Methodological Answer : Vanadium substitution in PMo11V enhances Brønsted acidity, accelerating proton transfer during acetalization. Comparative studies show PMo11V achieves 89% yield vs. 70% for PMo12 . Use temperature-programmed desorption (TPD) of NH₃ to quantify acid strength and correlate with catalytic performance .

Q. How can computational modeling (DFT, QSPR) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices for the α,β-unsaturated acetal system. Solvent effects (e.g., ethanol vs. DMF) are modeled using COSMO-RS to predict regioselectivity in Michael additions . Validate predictions experimentally via kinetic profiling .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Discrepancies may arise from catalyst preparation (e.g., calcination temperature) or solvent purity. Replicate studies under controlled conditions (e.g., anhydrous ethanol, inert atmosphere) and characterize catalysts via XRD and BET surface area analysis. Statistical tools like Design of Experiments (DoE) can isolate critical variables .

Q. How does this compound serve as a precursor in enantioselective epoxidation, and what stereochemical outcomes are observed?

- Methodological Answer : The compound’s electron-deficient alkene reacts with chiral oxaziridinium catalysts to form epoxides. Optimize enantiomeric excess (ee) by tuning catalyst chirality (e.g., Jacobsen’s Mn-salen complexes) and reaction temperature. Analyze ee via chiral HPLC or Mosher ester derivatization .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound under pyrolytic conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR identifies decomposition products (e.g., 3-methyl-2-butenal, ethanol). Kinetic studies using the Flynn-Wall-Ozawa method determine activation energy (Eₐ) for acetal cleavage .

Methodological Notes

- Catalytic Studies : Prioritize reproducibility by documenting catalyst synthesis protocols (e.g., heteropolyacid calcination steps) .

- Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to confirm significance of yield variations .

- Safety Protocols : Adhere to GHS guidelines for flammable liquids (UN 3271); use explosion-proof equipment during large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.